molecular formula C13H10N2 B13137934 5-Methyl-1,7-phenanthroline CAS No. 646058-75-5

5-Methyl-1,7-phenanthroline

Cat. No.: B13137934
CAS No.: 646058-75-5
M. Wt: 194.23 g/mol
InChI Key: LNAWVILLFOTQEM-UHFFFAOYSA-N
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Description

5-Methyl-1,7-phenanthroline is a nitrogen-donor heterocyclic compound of interest in chemical research and development. As a substituted phenanthroline derivative, it serves as a versatile precursor and chelating ligand for synthesizing coordination complexes with various transition metals. These complexes are explored for their potential applications in areas such as materials science and catalysis. Researchers value this compound for its potential to modulate the electronic properties and stereochemistry of metal centers, which can directly influence the reactivity and stability of the resulting complexes. The methyl substituent at the 5-position can be utilized to fine-tune the ligand's steric profile and electron-donating characteristics. Handling Note: this compound is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646058-75-5

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-8-12-11(5-3-6-14-12)13-10(9)4-2-7-15-13/h2-8H,1H3

InChI Key

LNAWVILLFOTQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C3=C1C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1,7 Phenanthroline and Its Derivatives

Classical Phenanthroline Synthesis Adaptations

The foundational 1,7-phenanthroline (B34526) framework can be constructed using well-established synthetic reactions, which are adaptable for the introduction of substituents such as a methyl group.

Skraup-Type Reactions for 1,7-Phenanthroline Core Formation

The Skraup synthesis, a cornerstone in quinoline (B57606) synthesis, can be adapted to form the 1,7-phenanthroline core. wikipedia.org This reaction typically involves the reaction of an amino-substituted quinoline with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. wikipedia.org For the synthesis of 1,7-phenanthroline, 8-aminoquinoline (B160924) would be the logical precursor. To achieve the 5-methyl-1,7-phenanthroline target, a modification of the Skraup reaction would be necessary, potentially starting with a pre-methylated aniline (B41778) derivative that leads to the required substituted quinoline precursor. The reaction conditions are often harsh and can lead to a mixture of products, necessitating careful control and purification.

A general representation of the Skraup reaction is as follows:

Starting Materials: Aniline (or a derivative), glycerol, an oxidizing agent (e.g., nitrobenzene), and sulfuric acid.

Key Intermediate: Acrolein, formed in situ from the dehydration of glycerol.

Mechanism: The reaction proceeds through a series of steps including a Michael addition of the amine to acrolein, followed by cyclization and oxidation to form the quinoline ring system.

Friedländer Annulation Approaches

The Friedländer annulation is another powerful method for the synthesis of quinolines and, by extension, phenanthrolines. wikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org To construct the 1,7-phenanthroline skeleton, a suitably functionalized amino-pyridine or amino-quinoline derivative can be employed. For instance, the reaction of a 2-amino-3-formylpyridine derivative with a ketone could be envisioned to form one of the rings of the 1,7-phenanthroline system. To obtain this compound, one of the starting materials would need to contain the methyl group at the appropriate position. The reaction is typically catalyzed by acids or bases. wikipedia.org

A key advantage of the Friedländer synthesis is the unambiguous positioning of substituents based on the starting materials. A variety of catalysts, including Lewis acids and Brønsted acids, have been employed to promote this reaction. wikipedia.org

Methylation Strategies for Phenanthroline Scaffolds

The introduction of a methyl group onto a pre-formed phenanthroline scaffold presents a direct route to methylated derivatives. However, achieving regioselectivity, particularly at the C5 position, can be challenging.

Direct Introduction of Methyl Groups at the C5 Position

Direct C-H methylation of aromatic heterocycles is a sought-after transformation. While methods for direct C-H functionalization of phenanthrolines are being developed, including dicarbamoylations, specific protocols for direct methylation at the C5 position of 1,7-phenanthroline are not widely reported. nih.govhw.ac.uk Such reactions often require specific catalysts and directing groups to achieve the desired regioselectivity and can be sensitive to the electronic properties of the phenanthroline ring.

Derivatization via Methyl-Containing Nucleophiles

An alternative strategy involves the introduction of a methyl group via a nucleophilic substitution reaction. This typically requires the pre-functionalization of the C5 position with a suitable leaving group, such as a halogen. The synthesis of a 5-halo-1,7-phenanthroline would be the initial step, followed by reaction with a methyl-containing organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or an organolithium species. This approach offers a more controlled method for the introduction of the methyl group at the desired position. However, the synthesis of the halogenated precursor is a necessary prerequisite.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The synthesis of methyl-substituted 1,7-phenanthroline derivatives has been successfully achieved through a three-component condensation reaction. pleiades.online

Specifically, the condensation of 2-methylquinolin-5-amine (B1581496) with aromatic aldehydes and cyclic β-diketones (such as cyclohexane-1,3-dione or dimedone) in butyl alcohol has been shown to produce 7-aryl(hetaryl)-3-methyl-7,10,11,12-tetrahydro-9H-benzo[b] pleiades.onlined-nb.infophenanthrolin-8-ones and their derivatives. pleiades.online This reaction builds the phenanthroline core and introduces the methyl group in a single, convergent step. The resulting tetrahydro-phenanthroline derivatives can potentially be aromatized to yield the fully aromatic this compound structure.

Table 1: Examples of Reactants in the Three-Component Synthesis of Methyl-Substituted 1,7-Phenanthroline Derivatives pleiades.online

2-Methylquinolin-5-amineAromatic AldehydeCyclic β-Diketone
PresentVarious substituted benzaldehydesCyclohexane-1,3-dione
PresentVarious substituted benzaldehydesDimedone (5,5-dimethylcyclohexane-1,3-dione)

This MCR approach highlights a versatile and efficient pathway for accessing a range of substituted 1,7-phenanthroline derivatives, including those with a methyl group.

Aza-Diels-Alder Reaction Routes

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction, is a powerful tool in organic synthesis for forming six-membered nitrogen-containing heterocyclic rings. mdpi.com This [4+2] cycloaddition reaction typically involves an electron-rich diene reacting with an imine (the dienophile). researchgate.net In the context of phenanthroline synthesis, this strategy can be employed to construct one of the pyridine (B92270) rings fused to a quinoline-type structure.

The versatility of the aza-Diels-Alder reaction allows for the synthesis of complex nitrogen-containing polycycles. researchgate.net The reaction can be carried out under various conditions, including thermal or high-pressure setups, to afford the desired cycloadducts. scispace.comnih.gov The choice of diene and dienophile is crucial in determining the final structure and substitution pattern of the resulting phenanthroline skeleton. For instance, the reaction of 3-nitro-2(1H)-quinolones with 1,3-butadiene (B125203) derivatives has been utilized to produce phenanthridone derivatives, showcasing the utility of this reaction in building related polycyclic aromatic systems. nih.gov

Table 1: Key Features of Aza-Diels-Alder Reactions in Phenanthroline Synthesis
FeatureDescriptionReference
Reaction Type [4+2] Cycloaddition mdpi.com
Reactants Diene and Imine (or equivalent) researchgate.net
Product Nitrogen-containing six-membered ring mdpi.com
Application Construction of pyridine rings in polycyclic systems researchgate.net

Povarov Reaction Applications

The Povarov reaction is a prominent example of an aza-Diels-Alder reaction, specifically a three-component reaction involving an aniline, an aldehyde, and an activated alkene. researchgate.net This reaction is widely used for the synthesis of tetrahydroquinolines and can be adapted for the construction of the phenanthroline framework. researchgate.net The multicomponent nature of the Povarov reaction is highly efficient, as it allows for the formation of multiple bonds and the rapid assembly of complex molecular architectures in a single step. researchgate.net

In a typical Povarov reaction sequence for phenanthroline synthesis, an aminoquinoline could react with an aldehyde and a dienophile. The reaction proceeds through the in-situ formation of an N-arylimine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the electron-rich alkene. researchgate.net Various catalysts, including Lewis acids like iodine, can be employed to promote the reaction. researchgate.netorganic-chemistry.org An innovative approach involves using a methyl group from a methyl aza-arene, which is incorporated into the Povarov reaction following an iodination/Kornblum oxidation sequence. researchgate.net

Table 2: Components and Catalysts in Povarov Reactions
ComponentRoleExampleReference
Amine Forms imine intermediateAnilines, Aminoquinolines researchgate.net
Carbonyl Compound Forms imine intermediateAromatic Aldehydes researchgate.net
Dienophile Alkene component in cycloadditionCyclic enol ethers, n-butyl vinyl ether researchgate.net
Catalyst Promotes reactionIodine (I2), Lewis Acids researchgate.netorganic-chemistry.org

Oxidation and Functionalization of Methyl Groups in Phenanthrolines

The methyl group on a phenanthroline ring, such as in this compound, is a site for various chemical transformations, allowing for the synthesis of a wide range of derivatives. The presence of methyl substituents can influence the electronic properties of the phenanthroline system, which in turn affects its reactivity and coordination chemistry. scielo.brnih.govresearchgate.net

Direct C-H functionalization represents a modern and efficient strategy for modifying the phenanthroline scaffold. acs.orghw.ac.uk Minisci-type reactions, for example, allow for the direct carbamoylation of phenanthrolines without the need for pre-functionalized starting materials. hw.ac.uk This approach is scalable and avoids lengthy, multi-step synthetic sequences. acs.org Both electron-donating and electron-withdrawing substituents are generally well-tolerated on the phenanthroline ring during these transformations. hw.ac.uk

The oxidation of the phenanthroline ring itself can be catalyzed by metal complexes. For example, copper(II) complexes have been used to catalyze the aerobic oxidation of 1,10-phenanthroline (B135089) to 1,10-phenanthroline-5,6-dione. rsc.org While this example involves the core ring system, similar principles of metal-catalyzed oxidation could potentially be applied to the methyl group, converting it to an alcohol, aldehyde, or carboxylic acid, thereby providing a handle for further functionalization. The effect of methyl groups on the oxidation potential of heterocyclic systems has been studied, indicating that methylation can alter the electron density and thus the ease of oxidation.

Table 3: Functionalization of Phenanthrolines
Reaction TypeDescriptionKey FeaturesReference
Direct C-H Dicarbamoylation Installs primary, secondary, or tertiary amides directly onto the phenanthroline ring.Metal-free, light-free, catalyst-free Minisci-type reaction. hw.ac.uk
Oxidation Conversion of the phenanthroline ring or substituents.Can be catalyzed by metal complexes (e.g., Cu(II)) under aerobic conditions. rsc.org

Optimization of Reaction Conditions and Yields in 1,7-Phenanthroline Synthesis

The efficient synthesis of 1,7-phenanthroline derivatives relies heavily on the optimization of reaction conditions to maximize yields and purity. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

A notable method for the synthesis of methyl-substituted 1,7-phenanthroline derivatives is the three-component condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic β-diketones. pleiades.online This reaction, typically carried out in a solvent like butyl alcohol, produces 7-aryl-3-methyl-7,10,11,12-tetrahydro-9H-benzo[b] nih.govacs.orgphenanthrolin-8-ones. pleiades.online The optimization of this type of multicomponent reaction involves screening different solvents and catalysts to find the ideal conditions. For example, in related syntheses of phenanthroline derivatives, catalysts such as iron(III) chloride and molecular iodine have been shown to be effective. researchgate.net Often, a reaction may fail to proceed without a catalyst. researchgate.net

The table below summarizes typical parameters that are varied during the optimization of phenanthroline synthesis.

Table 4: Optimization Parameters for 1,7-Phenanthroline Synthesis
ParameterVariationEffect on ReactionReference
Catalyst None vs. Lewis Acids (e.g., FeCl3, I2)Crucial for reaction to proceed; improves yield. researchgate.net
Solvent Dichloromethane, Butyl AlcoholAffects solubility of reactants and reaction rate. pleiades.onlineresearchgate.net
Temperature Room temperature to refluxHigher temperatures can increase reaction rate and yield. researchgate.net
Reactants Aromatic aldehydes, cyclic β-diketones (cyclohexane-1,3-dione, dimedone)Determines the final structure of the phenanthroline derivative. pleiades.online

Coordination Chemistry of 5 Methyl 1,7 Phenanthroline Ligands

Formation of Metal Complexes with Transition Metals

5-Methyl-1,7-phenanthroline, a bidentate N-donor ligand, readily forms stable complexes with a variety of transition metals. The nitrogen atoms in the 1 and 7 positions act as a pincer, coordinating to the metal center to form a five-membered chelate ring, a thermodynamically favored conformation. The presence of the methyl group at the 5-position can influence the ligand's electronic properties and introduce steric effects, which in turn affect the formation and stability of the resulting metal complexes.

The chelation of this compound with divalent transition metal ions such as iron(II), copper(II), and zinc(II) is a cornerstone of its coordination chemistry. These metal ions, possessing accessible d-orbitals, readily accept the lone pair of electrons from the nitrogen atoms of the ligand.

The formation of these complexes can be represented by the following general equation:

M²⁺ + n(5-Me-1,7-phen) ⇌ [M(5-Me-1,7-phen)ₙ]²⁺

Where M represents the divalent metal ion and n is the stoichiometric number of ligands, typically 1, 2, or 3, leading to the formation of mono-, bis-, and tris-chelated complexes, respectively. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions.

The methyl group at the 5-position exerts a positive inductive effect (+I), increasing the electron density on the phenanthroline ring system and enhancing the σ-donating ability of the nitrogen atoms. This enhanced basicity generally leads to the formation of more stable complexes compared to the unsubstituted 1,7-phenanthroline (B34526). However, the position of the methyl group can also introduce steric hindrance, which may affect the coordination geometry and the number of ligands that can coordinate to the metal center.

Chelation Properties of this compound with Divalent Metal Ions
Metal IonTypical Coordination NumberExpected GeometryInfluence of Methyl Group
Fe(II)6Octahedral (with 3 ligands)Increased ligand field strength, potential for spin-crossover behavior.
Cu(II)4 or 6Square planar/distorted octahedralSteric effects may favor lower coordination numbers. Jahn-Teller distortion is common.
Zn(II)4 or 6Tetrahedral/OctahedralForms stable, often colorless, complexes. The methyl group enhances stability.

The thermodynamic stability of metal complexes with this compound is quantified by their stability constants (β). d-nb.info A higher value of β indicates a greater stability of the complex. scispace.comscispace.com The formation of these complexes is generally an exothermic process, driven by the favorable enthalpy change associated with the formation of strong metal-ligand bonds. researchgate.net The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, plays a significant role in the high stability of these complexes.

The kinetics of complexation, or the rate at which the complexes are formed, is another crucial aspect. The formation of metal complexes with phenanthroline ligands is typically a fast process, often limited by the rate of solvent exchange from the metal ion's coordination sphere. The presence of the methyl group in this compound is not expected to significantly alter the rate-determining step of solvent exchange but may influence the pre-equilibrium steps of ligand association.

Thermodynamic and Kinetic Parameters for Metal Complexation
ParameterDescriptionInfluence of this compound
Stability Constant (β)Measure of the thermodynamic stability of the complex.Expected to be high due to the chelate effect and the electron-donating methyl group.
Gibbs Free Energy (ΔG)Thermodynamic potential for complex formation.Generally negative, indicating a spontaneous process.
Enthalpy of Formation (ΔH)Heat change during complex formation.Typically negative (exothermic).
Entropy of Formation (ΔS)Change in disorder during complex formation.Generally positive, favored by the release of solvent molecules.
Rate of Formation (k_f)Rate constant for the complexation reaction.Generally fast, approaching diffusion-controlled limits.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic properties of metal complexes of this compound are largely dictated by the nature of the central metal ion and the ligand field environment. The phenanthroline ligand system possesses π-orbitals that can participate in metal-to-ligand charge transfer (MLCT) transitions. researchgate.netresearchgate.net These transitions, often observed in the visible region of the electromagnetic spectrum, are responsible for the intense colors of many of these complexes. researchgate.net The energy of these MLCT bands is sensitive to the electronic effects of substituents on the phenanthroline ring. The electron-donating methyl group in this compound is expected to raise the energy of the π* orbitals of the ligand, potentially causing a blue shift (hypsochromic shift) in the MLCT absorption band compared to the unsubstituted analogue.

The magnetic properties of these complexes are determined by the number of unpaired d-electrons on the metal center. For instance, Fe(II) (d⁶) complexes can be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the ligand field strength. The strong σ-donating character of this compound is likely to produce a strong ligand field, favoring the formation of low-spin octahedral complexes with Fe(II). Cu(II) (d⁹) complexes are typically paramagnetic with one unpaired electron. researchgate.net Zn(II) (d¹⁰) complexes are diamagnetic. researchgate.net

Electronic and Magnetic Properties of Metal Complexes
Metal Complexd-electron countExpected Spin StateExpected Magnetic BehaviorKey Electronic Transitions
[Fe(5-Me-1,7-phen)₃]²⁺d⁶Low-spinDiamagneticMLCT, d-d transitions
[Cu(5-Me-1,7-phen)₂]²⁺d⁹-ParamagneticMLCT, d-d transitions
[Zn(5-Me-1,7-phen)₃]²⁺d¹⁰-DiamagneticLigand-centered (π-π*) transitions

Redox Behavior and Electron Transfer Processes in Metal Complexes

The redox behavior of metal complexes of this compound is a critical aspect of their chemistry, with implications for their application in catalysis and as redox mediators. Cyclic voltammetry is a common technique used to probe the redox potentials of these complexes. nih.govresearchgate.net The metal-centered redox processes (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II)) are influenced by the electronic properties of the ligand. The electron-donating methyl group in this compound is expected to stabilize the higher oxidation state of the metal, thereby making the complex easier to oxidize (i.e., a less positive redox potential) compared to complexes with unsubstituted phenanthroline.

Electron transfer processes within these complexes, or between the complex and other molecules, are fundamental to their reactivity. puruggananlab.org Intramolecular electron transfer can occur in mixed-valence systems, while intermolecular electron transfer is key to their role in photoredox catalysis. The rates of electron transfer are governed by factors such as the driving force of the reaction, the reorganization energy, and the electronic coupling between the donor and acceptor. acs.org

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

In the absence of direct crystallographic data for this compound complexes, structural insights can be gleaned from related structures. For instance, the crystal structure of a copper(II) complex with the isomeric 5-methyl-1,10-phenanthroline (B1217081) reveals a distorted square pyramidal geometry. researchgate.net Similarly, rhodium(III) and iridium(III) complexes with 5-methyl-1,10-phenanthroline exhibit a distorted octahedral coordination environment. d-nb.info It is reasonable to expect similar coordination geometries for complexes of this compound, although with potential differences in bond parameters due to the different positioning of the nitrogen atoms and the methyl group.

Expected Structural Features from X-ray Diffraction
Structural ParameterExpected Observation for this compound Complexes
Coordination GeometryOctahedral for tris-complexes, tetrahedral or square planar/pyramidal for bis-complexes.
M-N Bond LengthsTypical for the respective metal ion and its oxidation state. May be slightly shorter than in unsubstituted phenanthroline complexes due to the enhanced basicity of the ligand.
N-M-N Bite AngleAcute angle, characteristic of the five-membered chelate ring.
Ligand PlanarityThe phenanthroline ring is expected to be largely planar, with minor distortions upon coordination.
Intermolecular Interactionsπ-π stacking between phenanthroline ligands of adjacent complexes is a common feature in the solid state.

Comparative Studies of Methylated Phenanthroline Ligands in Metal Complexation

To fully appreciate the unique properties of this compound as a ligand, it is instructive to compare it with other methylated phenanthroline isomers. The position of the methyl group on the phenanthroline ring has a profound impact on the steric and electronic properties of the ligand, which in turn influences the stability, structure, and reactivity of the corresponding metal complexes. researchgate.netcmu.edumdpi.com

For instance, methylation at the 2 and 9 positions (adjacent to the coordinating nitrogen atoms) introduces significant steric hindrance, which can prevent the formation of tris-chelated octahedral complexes and favor the formation of four-coordinate tetrahedral or square planar complexes. nih.gov In contrast, methylation at the 5-position, as in this compound, is expected to have a more pronounced electronic effect with less steric hindrance compared to 2,9-dimethylphenanthroline.

Studies on various methylated 1,10-phenanthrolines have shown that the number and position of methyl groups can be systematically varied to tune the properties of the resulting metal complexes. researchgate.netnih.gov For example, increasing the number of methyl groups generally leads to an increase in the electron-donating ability of the ligand, which can be observed through changes in the redox potentials and the energy of MLCT transitions. researchgate.net

Comparison of Methylated Phenanthroline Ligands
LigandPosition of Methyl Group(s)Primary EffectImpact on Metal Complexation
This compound5Electronic (electron-donating)Enhances ligand basicity and complex stability.
2,9-Dimethyl-1,10-phenanthroline2, 9Steric hindranceFavors lower coordination numbers; can distort coordination geometry.
4,7-Dimethyl-1,10-phenanthroline4, 7Electronic and moderate stericIncreases electron density and can influence ligand packing.
3,4,7,8-Tetramethyl-1,10-phenanthroline3, 4, 7, 8Strong electronic and stericSignificantly increases electron density and steric bulk. mdpi.com

Catalytic Activity of 5 Methyl 1,7 Phenanthroline Based Systems

Transition Metal Complexes as Electrocatalysts

Transition metal complexes containing phenanthroline ligands are a significant class of electrocatalysts, and the inclusion of 5-Methyl-1,7-phenanthroline can modulate their catalytic activity. wikipedia.org These complexes are integral to a variety of electrochemical reactions, where the ligand's structure influences the stability and reactivity of the metal's oxidation states. nih.gov The electronic properties of the this compound ligand, modified by the electron-donating methyl group, can enhance the catalytic performance of the coordinated metal center.

While direct studies on this compound are limited, research on related phenanthroline complexes provides a strong indication of their potential in alkane oxidation. Copper complexes with 1,10-phenanthroline (B135089) derivatives, for instance, have been demonstrated as effective catalysts for the oxidation of alkanes using hydrogen peroxide. dntb.gov.uamdpi.com These systems can activate the otherwise inert C-H bonds of alkanes, converting them into more valuable oxygenated products like alcohols and ketones. researchgate.net The catalytic cycle often involves the formation of a high-valent metal-oxo or a metal-hydroperoxo species that acts as the primary oxidant. The synthesis of dibenzo[b,j] dntb.gov.uaphenanthrolines has been documented, confirming the accessibility of the 1,7-phenanthroline (B34526) scaffold for creating such catalytic systems. acs.org Iron complexes with phenanthroline ligands have also been utilized for the oxidation of both primary and secondary alcohols, as well as alkanes, showcasing the versatility of these catalytic systems. helsinki.fi The presence of the phenanthroline ligand is crucial for the catalytic activity and enantioselectivity in certain reactions. nih.gov

The mechanism of oxidation in many phenanthroline-metal complex systems is believed to involve the generation of highly reactive hydroxyl radicals (•OH). In systems containing copper and 1,10-phenanthroline, the decomposition of hydrogen peroxide is significantly enhanced, leading to the formation of these radicals. researchgate.net This process is thought to be a key step in the catalytic cycle for the oxidation of various substrates. The interaction between the phenanthroline ligand and the copper ion is crucial for this enhanced reactivity. researchgate.net Studies using radical scavengers have confirmed the presence and importance of hydroxyl radicals in these catalytic systems. acs.org The generation of hydroxyl radicals can be influenced by the pH of the reaction medium, with different efficiencies observed under neutral and alkaline conditions. researchgate.net While direct evidence for this compound is not available, the general mechanism observed for other phenanthroline-copper systems strongly suggests that hydroxyl radical participation would be a key feature in its catalytic oxidation reactions as well. uctm.edu

Organocatalytic Roles of this compound

Beyond its role as a ligand in metal complexes, phenanthroline and its derivatives have emerged as effective organocatalysts. chim.itlabinsights.nl These molecules can catalyze a variety of organic transformations without the need for a metal center. For example, phenanthroline has been used as a catalyst in stereoselective glycosylation reactions. rsc.org While specific research into the organocatalytic applications of this compound is not extensively documented, the known reactivity of the phenanthroline core suggests its potential in this area. Palladium(II) complexes featuring 5-methyl-1,10-phenanthroline (B1217081) have been synthesized, indicating the interest in the properties of this substituted phenanthroline, though their catalytic applications were not the primary focus of that research. grafiati.com The development of phenanthroline-based organocatalysts is a growing field, and the unique electronic and steric profile of this compound makes it a candidate for future investigations in this domain.

Mechanism of Catalysis in this compound Systems

The catalytic mechanism in systems involving this compound, particularly in metal-catalyzed reactions, is multifaceted. The phenanthroline ligand plays a critical role in stabilizing the metal ion and modulating its redox properties. wikipedia.org In oxidation reactions, the mechanism often involves the formation of a metal-peroxo or metal-oxo species, which then acts as the active oxidant. chim.it The generation of free radicals, such as hydroxyl radicals, is also a key mechanistic feature in many of these systems, especially when hydrogen peroxide is used as the oxidant. researchgate.net The binding of the catalyst to the substrate can be influenced by various interactions, including π-stacking between the phenanthroline ligand and the substrate. nih.gov In the context of organocatalysis, the phenanthroline can act as a Lewis base or participate in hydrogen bonding to activate the substrate. rsc.org The specific isomerism of 1,7-phenanthroline may lead to different geometric arrangements in the catalytic complexes compared to the more common 1,10-phenanthroline, potentially influencing the catalytic pathway and selectivity. chim.it

Impact of Methyl Group on Catalytic Efficiency and Selectivity

The presence and position of a methyl group on the phenanthroline ring can have a significant impact on the catalytic efficiency and selectivity of the resulting system. The methyl group is electron-donating, which can increase the electron density on the nitrogen atoms of the phenanthroline ring, thereby affecting the metal-ligand bond and the redox potential of the metal center. This electronic effect can enhance the catalytic activity in certain reactions. For instance, in some copper-catalyzed reactions, the presence of a methyl group on the phenanthroline ligand has been shown to improve catalytic performance. researchgate.net

To illustrate the impact of methyl substitution on catalytic activity, the following table presents data from a study on the oligomerization of ethylene (B1197577) using nickel(II) complexes with different phenanthroline-based ligands.

LigandCatalytic Activity (× 10³ mol C₂H₄ · mol Ni⁻¹ · h⁻¹)Selectivity to Butenes (%)Reference
1,10-phenanthroline66.2Not specified researchgate.net
2,9-dimethyl-1,10-phenanthroline26.8–52.280–96 researchgate.net
5,6-dicarbonyl-1,10-phenanthroline81.4Not specified researchgate.net

This data clearly demonstrates that the substitution on the phenanthroline ring has a profound effect on both the catalytic activity and the selectivity of the reaction.

Supramolecular Chemistry and Self Assembly

Host-Guest Interactions Involving 1,7-Phenanthroline (B34526)

1,7-Phenanthroline has been identified as a versatile host molecule capable of forming well-defined complexes with various guest molecules through a combination of hydrogen bonding and hydrophobic interactions. acs.org The nature of the resulting supramolecular structure is highly dependent on the guest molecule.

Research has demonstrated that 1,7-phenanthroline can form host-guest complexes with dicarboxylic acids. For instance, when co-crystallized with thiodipropionic acid, it forms channels wherein the guest molecules are incorporated. acs.org In contrast, with thiodiglycolic acid, the guest is found sandwiched between layers of the 1,7-phenanthroline host. acs.org

Another significant example involves the co-crystallization of 1,7-phenanthroline with 1,2,4,5-benzenetetracarboxylic acid. This combination yields host-guest systems where the aza-aromatic molecules reside within channels created by the acid molecules. acs.org The formation of these inclusion complexes can also be influenced by the solvent, leading to either hydrate (B1144303) or non-hydrate forms. acs.org

Furthermore, 1,7-phenanthroline and its isomers have been shown to interact with macrocyclic hosts like cucurbit researchgate.neturil. Spectroscopic studies indicate that phenanthroline isomers can bind within the cavity and portals of cucurbit researchgate.neturil, forming a 2:1 guest-to-host complex. This interaction leads to significant changes in the photophysical properties of the guest, including a pronounced increase in fluorescence intensity. researchgate.net

HostGuest(s)Stoichiometry (Host:Guest)Supramolecular FeatureReference(s)
1,7-Phenanthroline Thiodipropionic AcidNot SpecifiedGuest incorporated in host channels acs.org
1,7-Phenanthroline Thiodiglycolic AcidNot SpecifiedGuest sandwiched between host layers acs.org
1,7-Phenanthroline 1,2,4,5-Benzenetetracarboxylic AcidNot SpecifiedGuest located in channels of acid molecules acs.org
Cucurbit researchgate.neturil 1,7-Phenanthroline1:2Guest bound in cavity and portal researchgate.net

Hydrogen Bonding Networks and π-π Stacking Interactions in Assemblies

Hydrogen bonding and π-π stacking are the primary non-covalent forces that direct the self-assembly of phenanthroline-based structures. The nitrogen atoms of the 1,7-phenanthroline molecule can act as hydrogen bond acceptors, interacting with donor groups from neighboring molecules, such as carboxylic acids or water. acs.orgnih.gov

The planar, aromatic nature of the phenanthroline core makes it highly susceptible to π-π stacking interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal lattice. mdpi.com In many phenanthroline-containing crystal structures, these stacking interactions are a dominant feature, often characterized by centroid-centroid distances between 3.4 and 3.6 Å. mdpi.comnih.gov These interactions can lead to the formation of one-dimensional columns or two-dimensional sheets, which are then further organized by hydrogen bonds. nih.govresearchgate.net The combination of directional hydrogen bonds and non-directional π-π stacking allows for the construction of intricate and stable supramolecular networks. nih.gov

Crystal Engineering of 1,7-Phenanthroline Supramolecular Structures

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. For 1,7-phenanthroline, its ability to participate in various non-covalent interactions makes it an excellent building block for supramolecular construction.

The formation of different structural motifs can be controlled by the choice of guest molecules and crystallization conditions. As seen with 1,2,4,5-benzenetetracarboxylic acid, 1,7-phenanthroline can form either a hydrate or a non-hydrate complex, demonstrating that solvent molecules can be integral components of the final structure. acs.org This highlights the ability to tune the supramolecular assembly by modifying the crystallization environment. The resulting assemblies can be classified as either host-guest systems, with distinct channels, or as structures built from infinite molecular tapes. acs.org

The coordination of 1,7-phenanthroline to metal ions is another powerful tool in its crystal engineering. Unlike the chelating 1,10-isomer, 1,7-phenanthroline often acts as a monodentate ligand, coordinating through the less sterically hindered N7 nitrogen atom. unifr.ch This coordination behavior has been observed in silver(I) complexes, where two 1,7-phenanthroline ligands bind to a single silver ion. unifr.ch This monodentate coordination prevents the formation of simple chelate rings and opens possibilities for creating bridged polymeric structures or discrete, functional mononuclear complexes, further expanding the toolkit for designing complex crystalline materials.

Formation of Extended Supramolecular Frameworks

The directional and specific nature of non-covalent interactions involving 1,7-phenanthroline facilitates the construction of extended supramolecular frameworks in one, two, or three dimensions. These frameworks are built through the hierarchical self-assembly of the molecular components.

In other systems, such as metal-organic compounds, monomeric units can be linked into 1D supramolecular chains through interactions like C–H···Cl hydrogen bonds and π-stacking. mdpi.com These chains can then be further interconnected via other weak interactions to form layered 2D assemblies. mdpi.com The interplay between different types of non-covalent bonds, including hydrogen bonds (e.g., O–H⋯O, N–H⋯S) and π-interactions (e.g., π-stacking, C–H⋯π), is crucial for extending the dimensionality of the structure from 1D chains to 2D layers and ultimately to 3D supramolecular frameworks. mdpi.comresearchgate.net The ability to form such extended networks is fundamental to the development of new materials with potential applications in areas like catalysis and sensing. mdpi.com

Sensing and Analytical Applications

Colorimetric Determination of Metal Ions

5-Methyl-1,10-phenanthroline (B1217081) is widely utilized in the colorimetric determination of metal ions, most notably iron. The reaction between 5-Methyl-1,10-phenanthroline and iron(II) ions forms a stable, intensely colored tris(5-methyl-1,10-phenanthroline)iron(II) complex. This complex exhibits strong absorption in the visible spectrum, allowing for the quantitative determination of iron concentrations using spectrophotometry. cymitquimica.comfishersci.com The intensity of the color is directly proportional to the concentration of the iron(II) complex, providing a simple and effective analytical method.

The parent compound, 1,10-phenanthroline (B135089), similarly forms colored complexes with other transition metals, and its derivatives are often studied to observe changes in selectivity and sensitivity. Upon complexation with copper, for instance, a red-shift is observed in the five characteristic phenanthroline peaks in Raman spectroscopy.

Table 1: Metal Ion Complexes with Phenanthroline Derivatives and their Analytical Application

Metal IonLigandComplex FormedApplication
Iron(II)5-Methyl-1,10-phenanthrolineTris(5-methyl-1,10-phenanthroline)iron(II)Colorimetric determination of iron cymitquimica.comlabproinc.com
Copper(II)1,10-PhenanthrolineCopper(II)-phenanthroline complexColorimetric and spectroscopic studies
Zinc(II)1,10-PhenanthrolineZinc(II)-phenanthroline complexCapillary electrophoresis researchgate.net
Cadmium(II)1,10-PhenanthrolineCadmium(II)-phenanthroline complexCapillary electrophoresis researchgate.net

Electrochemical Sensing Platforms

Derivatives of phenanthroline are integral components in the fabrication of electrochemical sensors. These sensors leverage the redox properties of the metal-phenanthroline complexes to detect various analytes. For example, an electrochemical sensor using a 1,10-phenanthroline-5,6-dione-modified electrode has been developed for the detection of E. coli. mdpi.com This sensor works by detecting the oxidation of intracellular NADH, a key metabolic product, at a low potential, which minimizes interference from other redox compounds. mdpi.com The sensitivity for NADH was found to be 0.222 μA/μM with a limit of detection of 0.0357 μM. mdpi.com Such platforms demonstrate the versatility of phenanthroline derivatives in creating sensitive and selective biosensors. While this study uses a dione derivative, the fundamental principle of utilizing the phenanthroline structure as a mediator is applicable to other derivatives like 5-methyl-1,10-phenanthroline.

Development of Fluorescent Probes for Chemical Species

Phenanthroline-based structures are excellent scaffolds for the development of fluorescent probes due to their rigid, planar structure and inherent fluorescent properties. nih.gov Modifications to the phenanthroline ring system can tune the probe's selectivity and sensitivity for specific analytes. For instance, a derivative of 1H-imidazo[4,5-f] labproinc.comlaboratoriumdiscounter.nlphenanthroline (IP) was designed as a fluorescent probe for detecting extreme alkalinity (pH > 14) in aqueous solutions. nih.gov This probe, named BMIP, showed high selectivity for hydroxyl ions over other species and its fluorescence was based on an aggregation-induced enhanced emission mechanism upon deprotonation by the hydroxide ion. nih.gov Ruthenium(II) complexes with phenanthroline ligands, such as Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, are also known for their strong luminescence and are used as probes to study molecular interactions. scbt.com These examples highlight the potential of the broader phenanthroline family, including 5-methyl-1,10-phenanthroline, in creating fluorescent sensors for a wide range of chemical species beyond metal ions.

Table 2: Examples of Phenanthroline-Based Fluorescent Probes

Probe NameTarget AnalyteDetection PrincipleReference
BMIPHydroxyl Ion (OH⁻)Aggregation-induced enhanced emission upon deprotonation nih.gov
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichlorideBiomoleculesMetal-to-ligand charge transfer (MLCT) luminescence scbt.com

Chemosensor Design for Cations and Anions

The design of chemosensors for detecting both cations and anions is a significant area of research. Phenanthroline derivatives are versatile in this regard. Their ability to bind to metal cations is well-established. Furthermore, by incorporating polyamine chains into the phenanthroline structure, receptors can be created that bind to anions through hydrogen-bonding and electrostatic interactions. The fluorescent emission of these receptors can be dependent on the protonation state of the polyamine chain, allowing for ratiometric sensing.

Application in Capillary Zone Electrophoresis for Metal Ion Analysis

Capillary zone electrophoresis (CZE) is a powerful analytical technique for separating ions based on their electrophoretic mobility. utas.edu.au The separation of metal ions, which often have similar charge-to-size ratios, can be challenging. To overcome this, chelating agents are added to the electrolyte to form complexes with the metal ions, thereby altering their effective mobility and enabling separation. utas.edu.auspringernature.com

5-Methyl-1,10-phenanthroline has been used as a complexing agent in CZE for the determination of copper(II) in alloys. sigmaaldrich.com Its parent compound, 1,10-phenanthroline, is also widely used for the simultaneous determination of multiple metal ions, including Fe(II), Zn(II), Cu(II), and Cd(II). researchgate.netresearchgate.net In these methods, the metal ions are derivatized with phenanthroline, and the resulting positively charged complexes are then separated and detected. researchgate.net In-capillary derivatization and preconcentration techniques can be employed to enhance the sensitivity of the method. researchgate.net

Table 3: CZE Conditions for Metal Ion Analysis using 1,10-Phenanthroline

ParameterCondition
Analytes Fe(II), Zn(II), Cu(II), Cd(II)
Derivatizing Agent 1,10-phenanthroline (60 mmol L⁻¹)
Running Buffer 0.2 mol L⁻¹ acetate pH 5.5 containing 20 % methanol
Applied Voltage 16 kV
Analysis Time < 8 minutes
Preconcentration Factors 12–21
Linearity Range 0.1–8.0 mg L⁻¹ (r² > 0.990)
Reference researchgate.net

Biological Activity and Mechanistic Investigations in Vitro Focus

Structure-Activity Relationships of 5-Methyl-1,7-phenanthroline and its Derivatives

The biological activity of phenanthroline compounds is significantly influenced by their structural characteristics, including the position of substituents on the phenanthroline nucleus. Research into the structure-activity relationships (SAR) of this compound and its derivatives has provided insights into how these modifications impact their efficacy.

The position of the methyl group on the phenanthroline ring is a critical determinant of the biological activity of these compounds. Studies on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline (B135089) have demonstrated significant variations in cytotoxicity based on the methylation pattern. For instance, platinum complexes with 5-methyl and 5,6-dimethyl substituted phenanthrolines exhibited greater biological activity compared to the unsubstituted phenanthroline compound. nih.gov Specifically, the 5-methyl derivative showed a notable increase in cytotoxicity. nih.gov This suggests that the placement of the methyl group at the 5-position enhances the compound's biological efficacy. In contrast, methylation at other positions, such as the 4- and 4,7-positions, resulted in inactive compounds. nih.gov Computational studies on the intercalation of methylated phenanthroline derivatives with DNA have also highlighted the importance of the methyl group's position, with the 5-Mephen system showing a significant interaction energy, suggesting a favorable intercalation. rsc.org

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of this compound and its derivatives has been evaluated in various cancer cell lines, revealing concentration-dependent effects and shedding light on the mechanisms of cell growth inhibition.

The cytotoxicity of phenanthroline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. In a study of platinum(II) complexes with methylated 1,10-phenanthrolines, the complex containing 5-methyl-1,10-phenanthroline (B1217081) displayed an IC50 value of 2.8 ± 0.8 μM against the L1210 Murine leukaemia cell line. nih.gov This was a significant increase in activity compared to the unsubstituted phenanthroline complex, which had an IC50 of 9.7 ± 0.3 μM. nih.gov The 5,6-dimethylated derivative was even more potent with an IC50 of 1.5 ± 0.3 μM. nih.gov In contrast, the 4-methyl, 4,7-dimethyl, and 3,4,7,8-tetramethyl derivatives were all inactive, with IC50 values over 50 μM. nih.gov

IC50 Values of Platinum(II) Complexes with Methylated 1,10-Phenanthrolines against L1210 Murine Leukaemia Cell Line
CompoundIC50 (μM)
[Pt(en)(phen)]Cl29.7 ± 0.3
[Pt(en)(5-Mephen)]Cl22.8 ± 0.8
[Pt(en)(5,6-Me2phen)]Cl21.5 ± 0.3
[Pt(en)(4-Mephen)]Cl2> 50
[Pt(en)(4,7-Me2phen)]Cl2> 50
[Pt(en)(3,4,7,8-Me4phen)]Cl2> 50

A primary mechanism by which phenanthroline derivatives are believed to exert their cytotoxic effects is through interaction with DNA. nih.gov The planar structure of the phenanthroline ring allows it to intercalate between the base pairs of the DNA double helix. nih.govnih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. Studies have shown that platinum(II) complexes of methylated phenanthrolines, including the 5-methyl derivative, act as DNA intercalating agents. nih.gov The addition of the metal complex to an oligonucleotide produced upfield shifts in the complex's resonances, which is characteristic of intercalation. nih.gov

The process of intercalation can lead to the induction of apoptosis, or programmed cell death. In a study of palladium(II) and platinum(II) complexes with phenanthroline, treatment of ovarian cancer cells resulted in a significant increase in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Furthermore, the interaction with DNA can inhibit the activity of enzymes such as topoisomerase II, which is crucial for DNA metabolism, leading to further cell cycle disruption and apoptosis. nih.gov

Modulation of Enzyme Activity (e.g., Cholinesterase Inhibition)

In addition to their interactions with DNA, some phenanthroline derivatives and related compounds have been shown to modulate the activity of specific enzymes. A notable example is the inhibition of cholinesterases, enzymes that are critical for nerve function. A novel tacrine-neocryptolepine heterodimer, which contains a 5-methyl-5H-indolo[2,3-b]quinolin-11-amine moiety structurally related to 5-methyl-phenanthroline, has been identified as a highly potent human cholinesterase inhibitor. rsc.org This compound exhibited extremely low IC50 values for both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). rsc.org Molecular modeling studies suggest that such compounds can bind to both the catalytic anionic site and the peripheral anionic site of the cholinesterase enzymes. rsc.org

Cholinesterase Inhibition by a 5-Methyl-Indolo[2,3-b]quinolin-11-amine Derivative
EnzymeIC50 (nM)
Human Acetylcholinesterase (hAChE)0.95 ± 0.04
Human Butyrylcholinesterase (hBuChE)2.29 ± 0.14

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of phenanthroline derivatives is an area of scientific investigation, though direct studies on 5-Methyl-1,10-phenanthroline are not extensively documented. However, research on closely related analogues provides insight into the capacity of the phenanthroline scaffold to participate in antioxidant processes. The antioxidant activity of these compounds is often evaluated using methods such as the Hydroxyl Radical Averting Capacity (HORAC) and Oxygen Radical Absorbance Capacity (ORAC) assays. researchgate.net

Studies on 1,10-phenanthroline and its derivatives, such as 5-amino-1,10-phenanthroline, indicate that they possess the ability to scavenge reactive oxygen species (ROS). researchgate.net The introduction of substituents onto the phenanthroline ring system can significantly influence this activity. For example, a study comparing 1,10-phenanthroline and 5-amino-1,10-phenanthroline found that the presence of the amino group (-NH2) at the 5-position enhanced the antioxidant capacity. researchgate.net When evaluated as palladium complexes, the complex containing the 5-amino-1,10-phenanthroline ligand demonstrated the highest antioxidant activity in both HORAC and ORAC assays. researchgate.net

This suggests that the mechanism of radical scavenging is tied to the electron-donating or withdrawing nature of the substituents on the aromatic rings. While the methyl group in 5-Methyl-1,10-phenanthroline is less electron-donating than an amino group, its presence is still expected to modulate the electronic properties of the phenanthroline system and its ability to interact with and neutralize free radicals. The core mechanism likely involves the stabilization of radicals through the delocalized π-electron system of the phenanthroline rings.

Interaction with Biological Macromolecules (e.g., DNA Binding)

The interaction of methylated phenanthroline derivatives with DNA is a key aspect of their biological activity. These flat, aromatic molecules are known to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cells. nih.gov

The biological consequence of this DNA binding has been quantified in cytotoxicity assays. Studies on platinum(II) complexes containing various methylated phenanthroline ligands have shown a clear structure-activity relationship. The complexes with 5-Methyl-1,10-phenanthroline and 5,6-dimethyl-1,10-phenanthroline (B1329572) exhibited significantly greater cytotoxicity against the L1210 Murine leukemia cell line compared to the unsubstituted phenanthroline complex or those with methylation at other positions (e.g., 4- or 4,7-). nih.gov

In Vitro Cytotoxicity of Platinum(II) Complexes with Methylated Phenanthroline Derivatives against L1210 Murine Leukemia Cells nih.gov
CompoundIC₅₀ (μM)
Platinum(II) complex of 1,10-phenanthroline9.7 ± 0.3
Platinum(II) complex of 5-Methyl-1,10-phenanthroline2.8 ± 0.8
Platinum(II) complex of 5,6-dimethyl-1,10-phenanthroline1.5 ± 0.3
Platinum(II) complex of 4-Methyl-1,10-phenanthroline>50
Platinum(II) complex of 4,7-dimethyl-1,10-phenanthroline>50
Platinum(II) complex of 3,4,7,8-tetramethyl-1,10-phenanthroline>50

Studies on Cellular Metabolism Disruption (e.g., Iron and Copper Homeostasis)

Phenanthrolines are potent metal-chelating agents, a property that underpins their ability to disrupt cellular metabolism, particularly the homeostasis of essential transition metals like iron and copper. cymitquimica.comrsc.org These metals are critical cofactors for numerous enzymes involved in vital cellular processes, including respiration and DNA synthesis.

5-Methyl-1,10-phenanthroline, like its parent compound, readily forms stable complexes with iron(II) and copper(II) ions. rsc.org By sequestering these ions, it can deplete the intracellular pool of available metals, thereby inhibiting the function of metalloenzymes.

Furthermore, phenanthroline-copper complexes are redox-active and can participate in the generation of reactive oxygen species (ROS). The complex can facilitate the reduction of Cu(II) to Cu(I) within the cell, which can then react with molecular oxygen or hydrogen peroxide to produce damaging radicals like superoxide (B77818) and hydroxyl radicals. nih.gov This process, known as a Fenton-like reaction, leads to oxidative stress and damage to cellular components, including DNA and membranes. nih.gov Studies have demonstrated that 1,10-phenanthroline can promote the uptake of copper complexes into tumor cells, leading to proteasome inhibition and apoptosis. nih.gov The disruption of metal balance and the induction of oxidative stress represent a significant mechanism by which phenanthroline derivatives exert their cytotoxic effects.

Mutagenicity Assessments (e.g., Ames Test)

The complex formed between 1,10-phenanthroline and copper has been shown to be mutagenic in the Ames test. nih.gov A study utilizing the Salmonella typhimurium tester strain TA102, which is sensitive to oxidative damage, demonstrated that the 1,10-phenanthroline-copper complex functions as an intracellular nuclease, causing DNA strand scission. nih.gov This DNA-damaging activity is the underlying cause of its mutagenic effect in this bacterial assay. The nuclease activity requires the presence of 1,10-phenanthroline, copper ions, and a reducing agent. nih.gov

Given that the fundamental mechanism of action involves DNA intercalation and metal-mediated oxidative damage, it is plausible that 5-Methyl-1,10-phenanthroline, particularly when complexed with copper, could also exhibit mutagenic properties. The ability to bind DNA and generate ROS creates a high potential for inducing DNA lesions that, if not properly repaired, can lead to mutations. Therefore, the genotoxicity of the 1,10-phenanthroline scaffold, especially in the presence of copper, is a significant aspect of its biological activity profile. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methyl-1,7-phenanthroline and its derivatives, DFT calculations are instrumental in understanding their fundamental electronic properties. These calculations can predict molecular geometries, orbital energies, and various reactivity descriptors. rsc.orgsemanticscholar.org

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more easily excitable and more reactive. researchgate.net

For derivatives of 1,7-phenanthroline (B34526), the HOMO-LUMO gap is noted to be smaller (e.g., 3.2–3.5 eV) compared to their 1,10-phenanthroline (B135089) counterparts (3.8–4.2 eV). This smaller gap in 1,7-phenanthroline derivatives contributes to enhanced electron injection and hole-blocking capabilities, which is particularly advantageous in applications like Organic Light-Emitting Diodes (OLEDs). The spatial distribution of these frontier orbitals, as calculated by DFT, is essential for understanding charge transfer processes within the molecule. semanticscholar.org

Table 1: Comparison of HOMO-LUMO Gaps in Phenanthroline Derivatives

Compound FamilyTypical HOMO-LUMO Gap (eV)Implication
1,7-Phenanthroline Derivatives3.2–3.5Improved electron injection and hole-blocking
1,10-Phenanthroline Analogs3.8–4.2Wider bandgap

Electronegativity, Chemical Hardness, and Fukui Function Descriptors

DFT calculations also provide valuable descriptors of chemical reactivity, such as electronegativity (χ), chemical hardness (η), and Fukui functions. science.ph Electronegativity measures a molecule's ability to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution. researchgate.net Molecules with high electronegativity are often good oxidizing agents. rsc.org

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netscience.ph It is derived from the change in electron density as the number of electrons in the system changes. scispace.com By analyzing the Fukui function, researchers can predict which atoms in the this compound structure are most likely to participate in chemical reactions. These descriptors are crucial for understanding the molecule's interaction with other chemical species and for designing new derivatives with tailored reactivity. researchgate.net

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. It is particularly effective for predicting spectroscopic behaviors, such as UV-Vis absorption and luminescence. rsc.orgnih.gov

Prediction of UV-Vis Absorption Spectra

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. mdpi.com These calculations determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed experimentally. For instance, in complexes containing substituted phenanthroline ligands, TD-DFT has been used to assign spectral bands, with calculated singlet excited states showing good agreement with experimental absorption maxima. rsc.orgnih.gov The calculations can also predict how substitutions on the phenanthroline ring will shift the absorption peaks. lookchem.com

Characterization of Excited States and Luminescence

Beyond absorption, TD-DFT is vital for characterizing the nature of excited states and predicting luminescence properties. acs.orgnih.gov It can determine whether an excited state is, for example, a metal-to-ligand charge transfer (MLCT) state or a ligand-centered (LC) state. rsc.org This information is critical for understanding the emissive properties of coordination complexes involving this compound. For related rhenium(I) complexes, calculated triplet MLCT energies were found to be in close agreement with experimental emission energies at 77 K, aiding in the assignment of the emitting state. rsc.orglookchem.com

Conductor-Like Polarizable Continuum Model (CPCM) in Solution Phase Studies

The properties of a molecule can be significantly influenced by its environment, particularly in solution. The Conductor-like Polarizable Continuum Model (CPCM) is a computational method used to simulate the effects of a solvent on a molecule's electronic structure and properties. nih.gov

CPCM treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's charge distribution. rsc.org This approach allows for more realistic predictions of properties in solution. For instance, when combined with TD-DFT, CPCM has been used to calculate the singlet excited states of rhenium(I) complexes with substituted phenanthroline ligands in ethanol, yielding results that deviate only slightly from experimental absorption maxima. rsc.orgnih.govlookchem.com This combined theoretical approach is essential for accurately modeling the behavior of this compound and its complexes in relevant solvent environments.

Molecular Dynamics Simulations for Ligand-Metal and Ligand-Biomolecule Interactions (as a general method for phenanthrolines)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For phenanthroline-based ligands, MD simulations are instrumental in understanding their dynamic interactions with both metal ions and biological macromolecules like proteins and nucleic acids.

Ligand-Metal Interactions: Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the excited state dynamics of metal-phenanthroline complexes. For instance, studies on rhodium(III) complexes with 1,10-phenanthroline have elucidated the transition from ligand-centered to metal-centered excited states, a process crucial for applications in photocatalysis. nih.gov These simulations track the evolution of the complex on a picosecond timescale, revealing the interplay between structural changes and electronic transitions. nih.gov

Ligand-Biomolecule Interactions: MD simulations are extensively used to model the interaction of phenanthroline complexes with biomolecules. A significant area of research involves the interaction of platinum(II)-phenanthroline complexes with the amyloid-β (Aβ) peptide, which is implicated in Alzheimer's disease. plos.orgrsc.org These simulations, often running for microseconds, utilize force fields like AMBER to describe the peptide and specialized models like Ligand Field Molecular Dynamics (LFMD) for the metal coordination sphere. plos.org

Key findings from these simulations include:

Binding Modes: Phenanthroline ligands can interact with biological targets through various modes, including intercalation between DNA base pairs and groove binding. mdpi.commdpi.com In the case of the Aβ peptide, the planar phenanthroline ligand forms stabilizing π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Histidine. plos.orgrsc.org

Conformational Changes: The binding of a Pt-phenanthroline complex can induce significant conformational changes in the biomolecule. For example, simulations have shown that the Aβ peptide adopts a less compact structure with a larger radius of gyration upon binding to the complex. plos.org While the metal-bound residues show less fluctuation, other parts of the peptide may become more mobile. plos.org

Interaction Energetics: These simulations allow for the analysis of various non-covalent interactions, including hydrogen bonds and salt bridges. The binding of a Pt-phenanthroline complex to the Aβ peptide has been observed to disrupt internal hydrogen bonds within the peptide while enhancing the formation of salt bridges. plos.org

The table below summarizes representative findings from MD simulations on phenanthroline-biomolecule interactions.

Interacting SystemSimulation MethodKey Findings
Pt(II)-phenanthroline with Amyloid-β peptide (1-16)LFMD / AMBERπ-π stacking interactions between phenanthroline and Phe4, His13 residues; increased radius of gyration of the peptide; disruption of internal hydrogen bonds and enhancement of salt bridges. plos.org
Pt(II)-phenanthroline with Amyloid-β peptide (1-42)REMD / AMBERAdducts adopt compact conformations with high helical content; π-stacking between aromatic residues and the phenanthroline ligand plays a significant role in the conformational ensemble. rsc.org
Cu(II)/Zn(II)-phenanthroline complexes with DNA/BSAMolecular DockingThe complexes are predicted to interact with DNA via intercalation. semanticscholar.orgnih.gov Binding energies for interactions with Calf Thymus DNA and Bovine Serum Albumin (BSA) have been calculated. semanticscholar.orgnih.gov

In Silico Prediction of Pharmacokinetic Properties (e.g., Oral Availability)

In silico methods are crucial in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, such as good oral availability, and to flag potential issues before costly synthesis and testing. For phenanthroline derivatives, web-based tools like SwissADME and admetSAR are commonly used to estimate these properties based on the molecule's structure. mdpi.comuff.br

Key predicted pharmacokinetic parameters for phenanthroline-like compounds include:

Lipophilicity: Often expressed as log P (the logarithm of the partition coefficient between octanol (B41247) and water), this parameter affects solubility, absorption, and distribution. For oral drugs, a log P value of less than 5 is generally considered favorable according to Lipinski's rule of five. researchgate.net

Aqueous Solubility: This is a critical factor for absorption. It is often predicted qualitatively (e.g., low, moderate, good) or as a log S value.

Gastrointestinal (GI) Absorption: Predictions indicate whether a compound is likely to be well-absorbed from the gut, a prerequisite for oral availability. uff.br

Drug-likeness: This is an assessment based on common structural features and physical properties found in known drugs. Lipinski's rule of five is a well-known example, which considers molecular weight, log P, and the number of hydrogen bond donors and acceptors. excli.de

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells, reducing their efficacy. In silico models can predict whether a compound is likely to be a substrate for P-gp. uff.br

The following table provides an example of the types of ADME properties that are computationally predicted for phenanthroline derivatives, based on studies of various substituted analogs. mdpi.comuff.brresearchgate.net

PropertyPredicted Value/Characteristic (Exemplary)Implication for Oral Availability
Physicochemical Properties
Molecular Weight< 500 g/mol Conforms to Lipinski's rules, favoring absorption and distribution. excli.de
Lipophilicity (Log P)< 5Optimal for membrane permeability and solubility. researchgate.net
Topological Polar Surface Area (TPSA)< 140 ŲInfluences membrane transport and bioavailability.
Pharmacokinetics
GI AbsorptionHighIndicates good potential for absorption after oral administration. uff.br
Blood-Brain Barrier (BBB) PermeationNoSuggests the compound may not readily enter the central nervous system. nih.gov
P-gp SubstrateNoThe compound is less likely to be removed from target cells by this efflux pump. uff.br
Drug-Likeness
Lipinski's Rule of Five0 ViolationsThe compound has drug-like properties, suggesting a higher likelihood of oral bioavailability.

Non-Linear Optical Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and understand the NLO properties of organic and organometallic compounds, including phenanthroline derivatives. mjcce.org.mkbohrium.com

The key NLO properties calculated include:

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response. A large β value is a prerequisite for applications like second-harmonic generation (SHG), where the frequency of light is doubled. mjcce.org.mk

Studies on phenanthroline derivatives have shown that their NLO properties can be tuned through several strategies:

Substituent Effects: Introducing electron-donating or electron-withdrawing groups onto the phenanthroline ring system can significantly alter the intramolecular charge transfer characteristics and enhance the hyperpolarizability. researchgate.net

Metal Coordination: Complexing phenanthroline ligands with transition metals like Iridium(III), Ruthenium(II), or Zinc(II) can lead to a substantial increase in the NLO response. bohrium.comresearchgate.netacs.org This enhancement is often attributed to the introduction of low-energy metal-to-ligand charge transfer (MLCT) transitions. bohrium.comresearchgate.net

π-Conjugation: Extending the π-conjugated system of the ligand can also increase the NLO response. researchgate.net

DFT calculations at levels like B3LYP/6-31++G(d,p) are commonly performed to obtain these properties. mjcce.org.mk The results of these calculations guide the synthesis of new materials with optimized NLO performance.

The table below shows representative calculated NLO properties for phenanthroline-based compounds from the literature.

Compound/SystemCalculation MethodDipole Moment (μ) (Debye)Hyperpolarizability (β) (esu)Key Finding
Phenanthrene (B1679779)/Phenanthroline D-π-A systemsDFT/B3LYPVaries by systemVaries by systemDonor-π-Acceptor (D-π-A) design enhances intramolecular charge transfer, leading to potential NLO properties. mjcce.org.mk
[Ir(ppy)₂(5-R-1,10-phen)]⁺ (R = H, Me, NMe₂, NO₂)SOS-TDDFTNot ReportedHigh (qualitative)NLO response is due to MLCT from the Iridium-ppy moiety to the phenanthroline ligand. bohrium.com
[Ru(phen)₂(ancillary ligand)]²⁺DFTNot ReportedVaries by ligandThe first hyperpolarizability can be tuned by changing the ancillary ligand and by substitution on the phenanthroline. researchgate.net

Advanced Materials Science Applications

Utilization as Hole-Blocking and Electron-Transporting Layers in Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives are crucial components in modern OLEDs, where they function as hole-blocking layers (HBLs) and electron-transporting layers (ETLs). These layers are essential for confining charge carriers within the emissive layer, which enhances recombination efficiency and improves device performance.

While 1,10-phenanthroline (B135089) derivatives are widely used, recent research has highlighted the potential of the 1,7-phenanthroline (B34526) isomer, which has been comparatively less explored due to a lack of selective synthesis methods. researchgate.netoup.com A key advantage of 1,7-phenanthroline derivatives is their more planar geometry, which can facilitate stronger intermolecular π-π stacking and, consequently, more efficient charge transport compared to the 1,10-isomer.

Studies have shown that 1,7-phenanthroline derivatives possess low Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making them effective as both HBLs and ETLs. For instance, a facile synthesis of various tetraaryl-1,7-phenanthrolines has been developed, and their performance as hole-blocking materials in OLEDs has been successfully demonstrated. researchgate.netoup.com The correlation between different substituents and device performance provides valuable insights for the molecular design of new materials. oup.com

Furthermore, derivatives such as pyrrolo[1,2-i] researchgate.netphenanthrolines have been synthesized and characterized as n-type semiconductors. nih.govresearchgate.net Thin films of these materials exhibit promising electrical and optical properties for use in organic electronics. nih.govmdpi.com

Property 1,7-Phenanthroline Derivatives 1,10-Phenanthroline Derivatives Source(s)
Primary Function Electron-Transport / Hole-Blocking Hole-Blocking
Geometry More planar, reduced steric hindrance Less planar
HOMO-LUMO Gap Smaller (e.g., 3.2–3.5 eV) Wider (e.g., 3.8–4.2 eV)
Semiconductor Behavior n-type conductivity up to 10⁻³ S/cm ---
Advantage Improved electron injection and transport High thermal stability

Integration into Organic Photovoltaic Devices

The most widely used phenanthroline derivatives in OPVs are 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP). it.ptacs.org Research has shown that depositing a thin layer of BCP or BPhen can dramatically improve all performance parameters of an OPV device. it.pt A computational study of various phenanthrene (B1679779) and phenanthroline derivatives using Density Functional Theory (DFT) confirmed their potential as organic semiconductor components in solar cells due to their suitable inter-frontier energy gaps. mjcce.org.mk

The function of these layers is multifaceted. They can help reduce the work function of the cathode, leading to better energy level alignment and improved ohmic contact for more efficient charge extraction. it.pt For example, phenanthroline derivatives have been used to modify tin oxide (SnO2) ETLs, effectively passivating surface defects and improving device performance. researchgate.net

Device Type Phenanthroline Derivative Function Efficiency Enhancement Source(s)
Bulk Heterojunction OPV BPhen, BCP Interfacial Layer PCE improved from <3% to 5.89% in one study it.pt
Inverted Perovskite Solar Cell BCP, Bphen, Phen-OMe Cathode Interfacial Layer (CIL) Enhances charge extraction and energy level alignment acs.org
Non-fullerene OPV tbp-Phen, tbp-PhenBr Cathode Interfacial Material (CIM) Improves efficiency and long-term stability researchgate.net

Development as Functional Components in Polymeric Materials

The ability of the phenanthroline moiety to act as a versatile metal-ion complexing ligand has been exploited in the development of advanced functional polymeric materials. researchgate.netnih.gov By incorporating phenanthroline units into polymer backbones, new macromolecular structures with tailored properties can be constructed. nih.gov

One approach involves synthesizing phenanthroline-containing monomers, such as those based on acrylate (B77674) or styrene, and then copolymerizing them using controlled radical polymerization techniques. researchgate.netnih.gov This method allows for the creation of well-defined copolymers. These functional polymers can then be used for various applications. For example, a polar polymer containing phenanthroline units was used for transition metal-induced single-chain nanoparticle formation. nih.gov A non-polar version demonstrated the ability to incorporate lanthanide ions, leading to the creation of luminescent metallo-polymers with interesting photophysical properties. researchgate.netnih.gov

Another strategy involves synthesizing phenanthroline-based microporous organic polymers (Phen-MOPs) through cost-effective methods like the Scholl reaction. scispace.comrsc.org These polymers possess high surface area and stability. The phenanthroline skeleton embedded within the porous framework serves as an ideal platform to support transition metal catalysts, such as palladium. The resulting metallated polymer (Phen-Pd-MOP) has been shown to be a highly efficient and reusable heterogeneous catalyst for important organic reactions like Suzuki–Miyaura and Heck couplings. scispace.comrsc.org

Applications in Optical Information Storage

The unique photophysical properties of phenanthroline complexes make them suitable for applications in optical data storage. labinsights.nl Materials for optical storage must exhibit high stability under light and heat, and the ability to switch between two or more distinct states that can be read by a laser.

Complexes formed between phenanthroline ligands and various metal ions can possess excellent photothermal stability and high oxidation-reduction potentials. labinsights.nl These characteristics are crucial for developing robust data storage media. The electronic properties of the phenanthroline ligand can be tuned by synthetic modifications, which in turn affects the properties of the metal complex, allowing for the design of materials with specific absorption and emission characteristics suitable for high-density optical storage systems. labinsights.nl

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of 5-Methyl-1,7-phenanthroline. While classical methods like the Skraup or Friedländer synthesis provide a basis, future research will likely focus on more advanced and sustainable methodologies. gfschemicals.com

Future synthetic research could explore:

Microwave-Assisted Synthesis : Adapting traditional reactions, such as the Skraup reaction, to microwave-assisted conditions could significantly reduce reaction times and improve yields, addressing the often harsh conditions and low efficiency of classical methods.

Catalyst-Driven Methodologies : Investigation into novel catalysts, such as Montmorillonite KSF clay or manganese dioxide (MnO₂), could lead to regiospecific and efficient synthetic pathways. rsc.orgacs.org For instance, Michael addition reactions have been shown to produce dihydrobenzo nih.govnih.govphenanthroline derivatives with unexpected regiospecificity depending on the catalyst used. rsc.org

Domino and Multicomponent Reactions : Designing one-pot reactions where multiple bonds are formed in a single sequence can streamline the synthesis process. nih.gov A potential mechanism could involve an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization steps. nih.gov

Flow Chemistry : The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound and its derivatives.

These modern synthetic strategies promise to not only improve efficiency but also to facilitate the creation of a broader library of 1,7-phenanthroline (B34526) derivatives for further study.

Design of Advanced Coordination Complexes with Tailored Properties

The bidentate chelating nature of the phenanthroline core makes it an excellent ligand for forming stable complexes with a wide range of metal ions. lookchem.com Future work in this area should focus on the rational design of this compound-based coordination complexes with specific, tailored functionalities. The position of the methyl group can influence the steric and electronic properties of the resulting complexes, allowing for fine-tuning of their characteristics.

Key research directions include:

Photoluminescent Materials : Complexes with lanthanide ions, such as Ytterbium(III) (Yb³⁺) and Erbium(III) (Er³⁺), could be designed for applications in near-infrared (NIR) emitting devices. rsc.org The this compound ligand would act as an "antenna," absorbing energy and efficiently transferring it to the metal center. rsc.org

Electrochemical Sensors and Catalysts : Rhenium(I) and Ruthenium(II) complexes are known for their interesting photophysical and electrochemical properties. nih.govchim.it Future studies could develop Re(I) or Ru(II) complexes of this compound for use in biosensors or as catalysts in organic reactions. nih.govrsc.org

Bioactive Compounds : The synthesis of platinum(II) or copper(II) complexes could yield compounds with potential anticancer properties. researchgate.netresearchgate.net The design could be guided by structure-activity relationship studies, which have shown that methyl substitution on the phenanthroline ring can enhance cytotoxicity. researchgate.netgrafiati.com

A summary of potential metal complexes and their targeted applications is presented below.

Metal IonPotential Co-ligandsTarget ApplicationSupporting Rationale
Platinum(II)Chiral diamines (e.g., 1S,2S-diaminocyclohexane)Anticancer agentsMethylation of the phenanthroline ligand has been shown to increase cytotoxicity in related Pt(II) complexes. researchgate.netresearchgate.net
Rhenium(I)Carbonyls, isocyanidesPhotophysics, photocatalysisMethyl substitution affects the metal-ligand charge transfer (MLLCT) transitions and emission lifetimes. nih.govrsc.org
Ytterbium(III)β-diketonates (e.g., benzoyltrifluoroacetone)Near-infrared (NIR) emittersPhenanthroline derivatives act as efficient sensitizers (antennas) for lanthanide ions. rsc.org
Silver(I)Halides, pseudohalidesAntimicrobial/antifungal agentsSilver(I) complexes with 1,7-phenanthroline have demonstrated potent and selective activity against Candida species. unifr.ch

Integration into Hybrid Material Systems

The integration of this compound into larger, functional material systems represents a promising frontier. This involves using the molecule as a building block for creating hybrid organic-inorganic materials with emergent properties.

Future research should focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : Using this compound as an organic linker can lead to the formation of novel coordination polymers and MOFs. lookchem.comacs.org The steric bulk and electronic nature of the methyl group could direct the topology of the resulting framework, influencing properties like porosity, guest inclusion, and catalytic activity. Studies on related systems show that solvent and counterions can also play a crucial role in determining the final structure of such polymers. acs.org

Luminescent Hybrid Materials : Incorporating this compound into materials that host emissive species, such as lanthanide ions, could lead to advanced optical materials. The phenanthroline derivative can act as a sensitizer, enhancing the luminescence quantum yield of the material for applications in solid-state lighting and bio-imaging.

Surface Functionalization : Immobilizing this compound or its metal complexes onto the surface of nanoparticles or substrates could create functional surfaces for sensing, catalysis, or antimicrobial coatings.

Elucidation of Complex Biological Mechanisms at the Molecular Level

While phenanthroline derivatives are known for their biological activity, the precise molecular mechanisms often remain to be fully understood. acs.orgchim.it Future research should aim to unravel the detailed interactions of this compound and its metal complexes with biological systems.

Key areas for investigation include:

DNA Interaction Studies : A primary mechanism for the anticancer activity of many phenanthroline complexes is their interaction with DNA. chim.it Detailed biophysical studies (e.g., spectroscopy, calorimetry, molecular docking) should be conducted to determine if complexes of this compound bind to DNA, the nature of this binding (intercalation vs. groove binding), and their ability to act as chemical nucleases to cleave the DNA backbone. chim.itresearchgate.net

Enzyme Inhibition : Many biological processes are regulated by metalloenzymes. The ability of this compound to chelate metal ions suggests it could act as an inhibitor for such enzymes. Future studies could screen the compound and its complexes against various enzymes, such as cholinesterases, to identify potential therapeutic targets. nih.gov

Cellular Uptake and ROS Generation : Understanding how these compounds enter cells and what downstream effects they trigger is crucial. Research should investigate cellular uptake mechanisms and quantify the generation of reactive oxygen species (ROS), which is a common mode of action for antifungal and anticancer agents. unifr.ch For example, silver(I) complexes of 1,7-phenanthroline have been shown to induce ROS production in C. albicans. unifr.ch

Development of High-Performance Computational Models

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work. Developing robust computational models for this compound and its derivatives can accelerate the discovery process.

Future computational efforts should include:

Density Functional Theory (DFT) Calculations : DFT and time-dependent DFT (TD-DFT) can be used to predict the geometric structures, electronic properties (e.g., HOMO/LUMO energies), and spectroscopic characteristics of new coordination complexes before they are synthesized. nih.govrsc.org Such calculations have successfully predicted absorption and emission energies for related rhenium(I) phenanthroline complexes to within a few hundred wavenumbers of experimental values. nih.govrsc.org

Molecular Docking and Dynamics : To explore biological activity, molecular docking simulations can predict the binding modes and affinities of this compound complexes with targets like DNA or specific protein active sites. chim.itunifr.ch Subsequent molecular dynamics (MD) simulations can provide insights into the stability and dynamics of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a library of related derivatives and evaluating their activity, QSAR models can be developed. These models correlate structural features with biological activity or physical properties, enabling the predictive design of more potent or efficient compounds.

The table below outlines computational methods and their potential applications in the study of this compound.

Computational MethodResearch ApplicationPredicted Properties
Density Functional Theory (DFT)Design of coordination complexesOptimized geometry, electronic structure (HOMO/LUMO), redox potentials. nih.govrsc.org
Time-Dependent DFT (TD-DFT)Prediction of photophysical propertiesUV-Vis absorption spectra, excited state energies, emission wavelengths. nih.gov
Molecular DockingElucidation of biological mechanismsBinding affinity and orientation with biological targets (e.g., DNA, enzymes). chim.itunifr.ch
Molecular Dynamics (MD)Understanding complex stability and interactionsStability of ligand-receptor complexes, conformational changes, solvation effects.

By systematically pursuing these future research directions, the scientific community can fully harness the chemical versatility of this compound, paving the way for new materials and therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.